Skullcapflavone I

Descripción

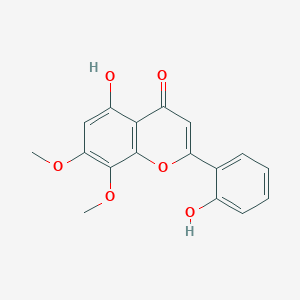

Structure

3D Structure

Propiedades

IUPAC Name |

5-hydroxy-2-(2-hydroxyphenyl)-7,8-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-14-8-12(20)15-11(19)7-13(23-17(15)16(14)22-2)9-5-3-4-6-10(9)18/h3-8,18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRGNFVQUYWGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41060-16-6 | |

| Record name | Skullcapflavone I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041060166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKULLCAPFLAVONE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P86A8Q1G0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Skullcapflavone I: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skullcapflavone I, a flavonoid with significant biological activities, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its natural sources and detailed methodologies for its isolation and purification. The document summarizes quantitative data, outlines experimental protocols, and visualizes key biological pathways and experimental workflows to support further research and development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Scutellaria genus, commonly known as skullcaps. The most significant and widely studied source is the root of Scutellaria baicalensis (Baikal skullcap), a plant with a long history of use in traditional Chinese medicine.[1]

While S. baicalensis is the primary source, this compound has also been reported in other plant species, including:

-

Graphis elongata[2]

-

Lagochilus leiacanthus[2]

-

Andrographis paniculata, from which the compound 5,2'-dihydroxy-7,8-dimethoxyflavone (an alternative name for this compound) has been isolated.[3]

This guide will focus on the isolation of this compound from its most prominent source, Scutellaria baicalensis.

Isolation and Purification of this compound

The isolation of this compound from Scutellaria baicalensis root involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for flavonoid isolation from this plant species.

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

Caption: A generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

2.2.1. Plant Material and Extraction

-

Preparation of Plant Material: Dried roots of Scutellaria baicalensis are pulverized into a fine powder to increase the surface area for efficient solvent extraction.

-

Extraction: The powdered root material (e.g., 3 kg) is subjected to exhaustive extraction with methanol (e.g., 3 x 18 L) at room temperature. The mixture is macerated with periodic agitation to ensure thorough extraction of the flavonoids.

-

Concentration: The resulting methanolic extracts are combined and filtered. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.2. Fractionation

-

Solvent-Solvent Partitioning: The crude methanol extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and n-butanol. This process separates compounds based on their differential solubility. This compound, being a moderately polar flavonoid, is expected to be enriched in the chloroform-soluble fraction.

-

Fraction Concentration: Each solvent fraction is concentrated under reduced pressure to yield the respective dried fractions.

2.2.3. Purification

Step 1: Column Chromatography

-

Stationary Phase: Silica gel is commonly used as the stationary phase for the initial chromatographic separation of the chloroform fraction.

-

Mobile Phase: A gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity, is employed. A common mobile phase combination is a mixture of chloroform and methanol, with the methanol concentration being increased stepwise (e.g., from 1% to 50%).

-

Fraction Collection: The eluate is collected in fractions, and each fraction is monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled and concentrated.

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: A reversed-phase C18 column is typically used for the final purification of flavonoids.

-

Mobile Phase: A binary solvent system, such as methanol and water or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is used. A gradient elution may be employed to achieve optimal separation.

-

Detection: The eluate is monitored using a UV detector at a wavelength suitable for flavonoids (e.g., 270-280 nm).

-

Fraction Collection: The peak corresponding to this compound is collected. The purity of the isolated compound can be assessed by analytical HPLC.

-

Final Product: The collected fraction is concentrated under reduced pressure, and the purified this compound is obtained as a solid.

Quantitative Data

Specific yield and purity data for the isolation of this compound are not extensively reported in the literature. The following table provides a hypothetical summary of expected outcomes based on general flavonoid isolation procedures from Scutellaria baicalensis. These values are for illustrative purposes and may vary depending on the specific experimental conditions and the quality of the starting material.

| Isolation Stage | Starting Material (g) | Product | Yield (g) | Purity (%) |

| Extraction | 3000 (Dried Roots) | Crude Methanol Extract | 550 | Not Applicable |

| Fractionation | 550 (Crude Extract) | Chloroform Fraction | 35 | Not Applicable |

| Column Chromatography | 35 (Chloroform Fraction) | This compound-rich Fraction | 1.5 | ~70-80% |

| Preparative HPLC | 1.5 (Rich Fraction) | Purified this compound | 0.1 | >95% |

Biological Signaling Pathways of this compound

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways, particularly in the context of apoptosis and cancer cell proliferation.

Induction of Apoptosis in Hepatic Stellate Cells

This compound selectively induces apoptosis in activated hepatic stellate cells, which play a crucial role in liver fibrosis. This pro-apoptotic effect is mediated through the activation of the intrinsic caspase cascade.

Caption: this compound-induced apoptosis signaling pathway.

Inhibition of Colorectal Cancer Cell Proliferation

In human colorectal cancer cells, this compound inhibits proliferation by regulating the miR-107/TPM1 axis, which in turn suppresses the MEK/ERK and NF-κB signaling pathways.

Caption: Mechanism of this compound in inhibiting cancer cell proliferation.

Conclusion

This technical guide provides a foundational understanding of the natural sources and isolation of this compound, tailored for a scientific audience. While Scutellaria baicalensis remains the most viable source, further research is warranted to explore other potential natural origins. The synthesized isolation protocol offers a detailed framework for obtaining this compound for research purposes. The elucidation of its activity on key signaling pathways underscores its potential as a therapeutic agent, inviting further investigation into its pharmacological properties and mechanism of action. The provided information aims to facilitate and accelerate the research and development of this compound as a valuable natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 3. Preparative separation of ten flavonoids from Scutellaria baicalensis Georgi roots using two-dimensional countercurrent chromatography with an online-storage, dilution, and mixing interface - PubMed [pubmed.ncbi.nlm.nih.gov]

Skullcapflavone I: A Deep Dive into its In Vitro Anticancer Mechanisms

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the in vitro mechanisms of action for Skullcapflavone I, a flavonoid compound isolated from Scutellaria baicalensis. This document, intended for researchers, scientists, and drug development professionals, consolidates current scientific findings on the compound's anticancer properties, focusing on its effects on colorectal and pancreatic cancer cell lines. The guide provides an in-depth look at the signaling pathways modulated by this compound, alongside detailed experimental protocols and quantitative data to support further research and development.

This compound has demonstrated significant potential as an anticancer agent by inhibiting cell proliferation, inducing programmed cell death (apoptosis), and modulating key cellular signaling pathways. This guide presents a synthesis of peer-reviewed research, offering a structured overview of the compound's biological activities.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by:

-

Inhibition of Cell Proliferation: The compound has been shown to effectively suppress the growth of various cancer cell lines.

-

Induction of Apoptosis: this compound triggers the natural process of cell death in cancer cells, a crucial mechanism for eliminating malignant cells.

-

Modulation of Signaling Pathways: The flavonoid interferes with critical signaling cascades that are often dysregulated in cancer, including the MEK/ERK, NF-κB, and JAK/STAT pathways.

-

Regulation of MicroRNAs: this compound influences the expression of specific microRNAs (miRNAs), such as miR-107 and miR-23a, which play a pivotal role in cancer progression.

This technical guide provides a granular look at these mechanisms, supported by quantitative data and detailed methodologies from key in vitro studies.

Quantitative Data Summary

To facilitate comparative analysis, the following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Effects of this compound on Cancer Cell Viability and Proliferation

| Cell Line | Assay | Concentration(s) | Incubation Time | Observed Effect | Citation |

| HCT116 (Colorectal Cancer) | MTT | 20, 40, 80 µM | 24, 48, 72 h | Dose- and time-dependent decrease in cell viability. | [1] |

| Panc-1 (Pancreatic Cancer) | CCK-8 | Not Specified | Not Specified | Significant reduction in cell proliferation. | [2] |

| A549 (Lung Cancer) | CCK-8 | Not Specified | Not Specified | Significant suppression of cell viability and proliferation. | |

| H1975 (Lung Cancer) | CCK-8 | Not Specified | Not Specified | Significant suppression of cell viability and proliferation. |

Table 2: Effects of this compound on Apoptosis and Related Proteins

| Cell Line | Assay | Concentration(s) | Incubation Time | Observed Effect | Citation |

| Panc-1 (Pancreatic Cancer) | Apoptosis Assay | Not Specified | Not Specified | Induction of apoptosis. | [2] |

| HCT116 (Colorectal Cancer) | Western Blot | 20, 40, 80 µM | 48 h | Down-regulation of PCNA and Cyclin D1 protein levels. | [1] |

Table 3: Effects of this compound on Signaling Pathways and MicroRNAs

| Cell Line | Target Pathway/Molecule | Concentration(s) | Observed Effect | Citation |

| HCT116 (Colorectal Cancer) | MEK/ERK and NF-κB | 20, 40, 80 µM | Inhibition of MEK, ERK, and NF-κB p65 phosphorylation. | [1] |

| HCT116 (Colorectal Cancer) | miR-107 | 20, 40, 80 µM | Down-regulation of miR-107 expression. | [1] |

| HCT116 (Colorectal Cancer) | TPM1 | 20, 40, 80 µM | Up-regulation of TPM1 expression. | [1] |

| Panc-1 (Pancreatic Cancer) | JAK/STAT and MAPK | Not Specified | Inhibition of JAK/STAT and MAPK pathways. | [2] |

| Panc-1 (Pancreatic Cancer) | miR-23a | Not Specified | Down-regulation of miR-23a expression. | [2] |

| A549 & H1975 (Lung Cancer) | miR-21 | Not Specified | Drastic decrease in miR-21 expression. | |

| A549 (Lung Cancer) | PI3K/AKT/mTOR | Not Specified | Inactivation of the signaling pathway. |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide.

Cell Culture

-

HCT116 Cells: Maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.[3]

-

Panc-1 Cells: Cultured in appropriate medium and conditions as per standard protocols.

-

A549 and H1975 Cells: Maintained in appropriate medium and conditions as per standard protocols.

Cell Viability Assay (MTT Assay for HCT116 Cells)

-

Seed HCT116 cells in 96-well plates at a density of 5x10^3 cells/well and allow them to attach overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 80 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.[1][4]

Western Blot Analysis

-

Treat cells with this compound at the desired concentrations and for the specified duration.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies and dilutions can be used:

-

anti-PCNA (1:1000)

-

anti-Cyclin D1 (1:1000)

-

anti-p-MEK (1:1000)

-

anti-MEK (1:1000)

-

anti-p-ERK (1:1000)

-

anti-ERK (1:1000)

-

anti-p-NF-κB p65 (1:1000)

-

anti-NF-κB p65 (1:1000)

-

anti-TPM1 (1:1000)

-

anti-β-actin (1:5000)

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][5]

Quantitative Real-Time PCR (qRT-PCR) for miRNA Expression

-

Treat cells with this compound as required.

-

Isolate total RNA from the cells using a suitable kit (e.g., TRIzol reagent).

-

Synthesize cDNA from the total RNA using a specific miRNA reverse transcription kit.

-

Perform qRT-PCR using a SYBR Green PCR master mix and miRNA-specific primers on a real-time PCR system.

-

Use U6 small nuclear RNA as an internal control for normalization.

-

Calculate the relative expression of the target miRNA using the 2^-ΔΔCt method.[1]

Experimental Workflow Visualization

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for future investigations into the therapeutic potential of this compound. The detailed protocols and compiled data are intended to streamline research efforts and accelerate the translation of these promising preclinical findings.

References

- 1. This compound inhibits proliferation of human colorectal cancer cells via down-regulation of miR-107 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound has a potent anti-pancreatic cancer activity by targeting miR-23a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Skullcapflavone I: A Technical Guide to its Core Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skullcapflavone I, a flavonoid isolated from the roots of Scutellaria baicalensis Georgi, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its fundamental properties, including its chemical identity, and delves into its demonstrated anti-inflammatory and pro-apoptotic activities. Detailed experimental methodologies and quantitative data are presented to support its potential as a therapeutic agent. Furthermore, this guide illustrates the key signaling pathways modulated by this compound, offering a visual roadmap for understanding its mechanism of action.

Core Compound Information

This compound is a flavone derivative with the following key identifiers:

| Property | Value | Citation(s) |

| CAS Number | 41060-16-6 | [1] |

| Molecular Formula | C₁₇H₁₄O₆ | [1] |

| Molecular Weight | 314.29 g/mol | [1] |

| IUPAC Name | 5-hydroxy-2-(2-hydroxyphenyl)-7,8-dimethoxychromen-4-one | [1] |

| Synonyms | Panicolin, 5,2'-Dihydroxy-7,8-dimethoxyflavone | [1] |

Biological Activities and Quantitative Data

This compound has demonstrated significant potential in the fields of oncology and inflammatory diseases. Its primary biological effects are centered around the induction of apoptosis in cancer cells and the suppression of inflammatory responses.

Anti-Cancer Activity: Induction of Apoptosis

This compound has been shown to selectively induce apoptosis in various cancer cell lines. This programmed cell death is primarily mediated through the activation of the intrinsic caspase cascade.

| Cell Line | Biological Effect | Quantitative Data (Concentration, Time) | Citation(s) |

| Pancreatic Cancer (Panc-1) | Reduced cell proliferation, migration, and invasion; induced apoptosis. | Not specified in abstract | [2] |

| Activated Hepatic Stellate Cells (T-HSC/Cl-6) | Selectively induced apoptosis. | 20 µM for 24 hours | [1][3] |

Anti-Inflammatory Activity

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the biological activity of this compound.

Cell Viability and Proliferation Assay (CCK-8)

This protocol is based on the methodology described for assessing the effect of this compound on Panc-1 cells[2].

-

Cell Seeding: Plate Panc-1 cells in 96-well plates at a density of 5 x 10³ cells/well and culture overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a standard method for detecting apoptosis, as mentioned in studies on Skullcapflavone II, a related compound[5].

-

Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blot Analysis for Caspase Activation

This protocol is based on the general principles of Western blotting to detect the cleavage of caspases, indicating apoptosis induction by this compound[1][3].

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, and PARP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating several key signaling pathways.

Apoptosis Induction Pathway

This compound induces apoptosis in activated hepatic stellate cells through the intrinsic pathway, leading to the activation of caspase-9 and subsequently caspase-3[1][3]. This culminates in the cleavage of PARP and the execution of apoptosis.

Caption: Intrinsic apoptosis pathway induced by this compound.

Anti-Cancer Signaling Pathways

In pancreatic cancer cells, this compound has been shown to inhibit the JAK/STAT and MAPK signaling pathways, which are crucial for cancer cell proliferation, survival, and metastasis[2].

Caption: Inhibition of JAK/STAT and MAPK pathways by this compound.

Experimental Workflow for Apoptosis Assessment

A typical workflow to investigate the pro-apoptotic effects of this compound involves a series of in vitro assays.

Caption: Workflow for evaluating the pro-apoptotic effects of this compound.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. This compound has a potent anti-pancreatic cancer activity by targeting miR-23a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound from Scutellaria baicalensis induces apoptosis in activated rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Skullcapflavone I from Scutellaria baicalensis

Audience: This document is intended for researchers, scientists, and drug development professionals involved in natural product chemistry, phytochemistry, and drug discovery.

Introduction: Scutellaria baicalensis, commonly known as Baikal skullcap, is a perennial herb whose roots are a rich source of flavonoids with a wide range of pharmacological activities.[1][2] Among these flavonoids, Skullcapflavone I (5,2'-Dihydroxy-7,8-dimethoxyflavone) has garnered interest for its potential therapeutic properties.[3][4] This document provides a detailed protocol for the isolation and purification of this compound from the dried roots of Scutellaria baicalensis. The methodology encompasses solvent extraction, liquid-liquid partitioning, and multi-step chromatographic separation.

I. Experimental Protocols

This protocol outlines a comprehensive procedure for the isolation and purification of this compound from the roots of Scutellaria baicalensis.

Part 1: Extraction and Preliminary Fractionation

-

Plant Material Preparation:

-

Obtain dried roots of Scutellaria baicalensis.

-

Grind the dried roots into a coarse powder (approximately 20-40 mesh).

-

Dry the powder in an oven at 50-60°C to a constant weight to remove residual moisture.

-

-

Solvent Extraction:

-

Weigh 3 kg of the dried root powder.[5]

-

Place the powder in a large vessel and add 18 L of methanol (MeOH).[5]

-

Macerate at room temperature for 24 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh methanol (18 L each time) to ensure exhaustive extraction.[5]

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the concentrated MeOH extract (e.g., 558.1 g) in 1 L of distilled water.[5]

-

Transfer the aqueous suspension to a large separatory funnel.

-

Perform successive partitioning with hexane, chloroform, and n-butanol.

-

Extract the aqueous suspension three times with an equal volume of hexane to remove nonpolar compounds. Combine the hexane fractions.

-

Subsequently, extract the remaining aqueous layer three times with an equal volume of chloroform (CHCl₃). This fraction is expected to contain this compound.[5] Combine the chloroform fractions.

-

Finally, extract the remaining aqueous layer three times with an equal volume of n-butanol. Combine the n-butanol fractions.

-

-

Concentrate the chloroform-soluble fraction (e.g., 34.7 g) to dryness under reduced pressure. This fraction will be used for further purification.[5]

-

Part 2: Chromatographic Purification

The chloroform fraction is a complex mixture of flavonoids and other compounds. A multi-step chromatographic approach is necessary for the isolation of pure this compound.

-

Silica Gel Column Chromatography (Step 1):

-

Stationary Phase: Silica gel (60-120 mesh).

-

Column Preparation: Prepare a slurry of silica gel in petroleum ether and pack it into a glass column.

-

Sample Loading: Dissolve the dried chloroform fraction in a minimal amount of methanol, adsorb it onto a small amount of silica gel, dry it, and load it onto the top of the prepared column.

-

Mobile Phase: Elute the column with a gradient of petroleum ether and ethyl acetate (EtOAc), starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).[5]

-

Fraction Collection: Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate mobile phase.

-

Combine fractions containing the target compound (identified by comparison with a standard, if available, or by subsequent analysis).

-

-

Reversed-Phase C18 Column Chromatography (Step 2):

-

Fractions enriched with this compound from the silica gel column may require further purification.

-

Stationary Phase: C18 reversed-phase silica gel.[2]

-

Column Preparation: Pack a column with C18 silica gel and equilibrate with the initial mobile phase.

-

Sample Loading: Dissolve the semi-purified fraction in a minimal amount of methanol and load it onto the column.

-

Mobile Phase: Elute with a gradient of water and acetonitrile (or methanol). A common gradient starts with a higher water content and gradually increases the organic solvent percentage.[2]

-

Fraction Collection and Analysis: Collect fractions and analyze them by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing):

-

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.[6][7]

-

Column: A preparative C18 column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.[8]

-

Detection: UV detector set at an appropriate wavelength (e.g., 275 nm) for flavonoids.[8]

-

Inject the enriched fraction and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified compound.

-

Part 3: Structure Elucidation

Confirm the identity and purity of the isolated compound using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the chemical structure.[5]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[8]

II. Data Presentation

The following table summarizes typical quantitative data that can be expected during the isolation process. The values are illustrative and can vary based on the quality of the plant material and the efficiency of the extraction and purification steps.

| Parameter | Value | Reference |

| Extraction | ||

| Starting Material (Dried Root Powder) | 3.0 kg | [5] |

| Methanol for Extraction | 3 x 18 L | [5] |

| Yield of Crude Methanolic Extract | 558.1 g (18.6% w/w) | [5] |

| Partitioning | ||

| Yield of Chloroform-Soluble Fraction | 34.7 g (6.2% of crude extract) | [5] |

| Chromatography | ||

| Column Chromatography (Silica Gel) | Gradient: Petroleum Ether / Ethyl Acetate | [5] |

| Column Chromatography (Reversed-Phase) | Gradient: Water / Acetonitrile | [2] |

| Final Product | ||

| Purity (by HPLC) | >95% | [6][7] |

III. Visualization

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Caption: Workflow for this compound Isolation.

References

- 1. pinellinutraceuticals.com [pinellinutraceuticals.com]

- 2. teledyneisco.com [teledyneisco.com]

- 3. Synthetic Studies of the Flavone Derivatives. VI. The Synthesis of this compound, II and Related Flavones [periodicos.capes.gov.br]

- 4. This compound | C17H14O6 | CID 5320399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of Flavonoids from Scutellaria baicalensis with Inhibitory Activity Against PCSK 9 Expression: Isolation, Synthesis and Their Biological Evaluation [mdpi.com]

- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction and Bioactivity Analysis of Major Flavones Compounds from Scutellaria baicalensis Using In Vitro Assay and Online Screening HPLC-ABTS System - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Total Synthesis and Biological Evaluation of Skullcapflavone I and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skullcapflavone I, a naturally occurring flavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological potential. Isolated from various Scutellaria species, this polymethoxylated flavone has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This document provides a detailed overview of the total synthesis of this compound and its derivatives, comprehensive experimental protocols, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product synthesis, drug discovery, and development.

Chemical Structure and Properties

-

Systematic Name: 5,2'-dihydroxy-7,8-dimethoxyflavone

-

Molecular Formula: C₁₇H₁₄O₆

-

Molecular Weight: 314.29 g/mol

-

CAS Number: 41060-16-6[1]

Total Synthesis of this compound

The total synthesis of this compound can be achieved through a multi-step process commencing with appropriately substituted acetophenone and benzaldehyde precursors. A common and effective strategy involves the Claisen-Schmidt condensation to form a chalcone intermediate, which subsequently undergoes oxidative cyclization to yield the flavone core.

Synthetic Workflow

References

Application Notes and Protocols for the Use of Skullcapflavone I as a Phytochemical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skullcapflavone I is a flavonoid compound isolated from the roots of Scutellaria baicalensis (Baikal skullcap), a plant with a long history of use in traditional medicine. As a pure analytical standard, this compound is an essential tool for the accurate identification and quantification of this specific flavonoid in plant extracts, herbal formulations, and other botanical matrices. These application notes provide detailed protocols for the use of this compound as an external standard in High-Performance Liquid Chromatography (HPLC) analysis, along with information on its known biological activities and associated signaling pathways.

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 5-hydroxy-2-(2-hydroxyphenyl)-7,8-dimethoxychromen-4-one |

| Molecular Formula | C₁₇H₁₄O₆ |

| Molecular Weight | 314.29 g/mol |

| CAS Number | 41060-16-6 |

Experimental Protocols

Preparation of Standard Solutions

A critical step in using this compound as an external standard is the accurate preparation of stock and working solutions.

Materials:

-

This compound (analytical standard, purity ≥98%)

-

HPLC-grade methanol

-

Volumetric flasks (10 mL, 25 mL, 50 mL)

-

Analytical balance

-

Pipettes

Protocol:

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve the compound in a small amount of HPLC-grade methanol and then fill the flask to the mark with methanol. Mix thoroughly until all the solid is dissolved.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentrations for the calibration curve. For example, to prepare a 100 µg/mL solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and fill to the mark with methanol.

Sample Preparation: Extraction of Flavonoids from Scutellaria Root

This protocol describes the extraction of flavonoids, including this compound, from dried Scutellaria baicalensis root powder.

Materials:

-

Dried Scutellaria baicalensis root powder

-

70% Ethanol

-

Ultrasonic bath

-

Centrifuge

-

Filter paper or syringe filter (0.45 µm)

Protocol:

-

Weigh 1.0 g of the dried root powder and place it in a conical flask.

-

Add 20 mL of 70% ethanol to the flask.

-

Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The extracted sample is now ready for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

This section outlines a validated HPLC method for the quantification of this compound in prepared samples using an external standard calibration.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity or equivalent with UV/Vis detector |

| Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-10 min, 30-50% B; 10-25 min, 50-70% B; 25-30 min, 70-30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

Protocol:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve.

-

Inject the prepared sample extracts.

-

After each run, a blank injection of the mobile phase is recommended to prevent carryover.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve generated from the standards.

Quantitative Data

The following tables summarize the expected quantitative data for a validated HPLC method using this compound as a standard. These values are based on typical performance for flavonoid analysis and should be verified in your laboratory.

Table 1: Calibration Curve Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 5 | 50 |

| 10 | 100 |

| 25 | 250 |

| 50 | 500 |

| 100 | 1000 |

| Linearity (r²) | ≥ 0.999 |

Table 2: Method Validation Parameters

| Parameter | Typical Value |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Signaling Pathways and Biological Activity

This compound has been shown to exert various biological effects, including neuroprotective and anti-cancer activities. These effects are mediated through its interaction with several key signaling pathways.

MEK/ERK Signaling Pathway

This compound has been reported to protect cardiomyocytes from hypoxia-induced injury by activating the MEK/ERK pathway through the upregulation of lincRNA-ROR.[1][2]

NF-κB Signaling Pathway

In the context of colorectal cancer, this compound has been shown to inhibit the NF-κB signaling pathway, contributing to its anti-proliferative effects.

JAK/STAT Signaling Pathway

Research on pancreatic cancer suggests that this compound can inhibit the JAK/STAT pathway, leading to reduced cell proliferation and motility.

Experimental Workflow

The following diagram illustrates the overall workflow for the phytochemical analysis of a plant sample using this compound as an external standard.

References

Analytical Techniques for the Characterization of Skullcapflavone I: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skullcapflavone I, a flavonoid isolated from the roots of Scutellaria baicalensis Georgi, has garnered interest for its potential therapeutic properties.[1] Accurate and comprehensive characterization of this compound is paramount for its development as a pharmaceutical agent. This document provides detailed application notes and experimental protocols for the analytical techniques used in the characterization of this compound, with a focus on providing practical guidance for researchers in the field. The correct structure of this compound has been identified as 5,2'-dihydroxy-7,8-dimethoxyflavone.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 5-hydroxy-2-(2-hydroxyphenyl)-7,8-dimethoxychromen-4-one | PubChem |

| Molecular Formula | C₁₇H₁₄O₆ | PubChem[2] |

| Molecular Weight | 314.29 g/mol | PubChem[2] |

| CAS Number | 41060-16-6 | PubChem[2] |

High-Performance Liquid Chromatography (HPLC) for Identification and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound in plant extracts and pharmaceutical formulations.

Application Notes

A reversed-phase HPLC method is suitable for the analysis of this compound. A C18 column is commonly used, providing good separation of flavonoids. The mobile phase typically consists of a mixture of an acidified aqueous solution (e.g., with formic acid or phosphoric acid) and an organic solvent such as methanol or acetonitrile. Gradient elution is often employed to achieve optimal separation of multiple components in a complex mixture. Detection is typically performed using a UV detector, with a wavelength set around 270-280 nm, which is a common absorption maximum for flavonoids.

Experimental Protocol: HPLC Analysis of this compound

1. Instrumentation and Materials:

-

HPLC system with a gradient pump, autosampler, and UV detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

This compound reference standard.

-

HPLC-grade methanol, acetonitrile, and water.

-

Formic acid (analytical grade).

-

Sample preparation: Extracts of Scutellaria baicalensis or other matrices containing this compound, dissolved in methanol and filtered through a 0.45 µm syringe filter.

2. Chromatographic Conditions (Adapted Method): [3]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Methanol.

-

Gradient Program:

-

0-10 min: 45-60% B

-

10-30 min: 60-70% B

-

30-31 min: 70-90% B

-

31-35 min: 90% B

-

35-40 min: Re-equilibration to 45% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 278 nm.

-

Injection Volume: 10 µL.

3. Procedure:

-

Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Inject the calibration standards to construct a calibration curve.

-

Inject the prepared sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

4. Method Validation Parameters: For quantitative analysis, the method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Mass Spectrometry (MS) for Structural Confirmation

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like HPLC (LC-MS), is a powerful tool for the structural elucidation and confirmation of this compound.

Application Notes

Electrospray ionization (ESI) is a suitable ionization technique for flavonoids like this compound, and it can be operated in both positive and negative ion modes. In positive ion mode, this compound is expected to form a protonated molecule [M+H]⁺ with a predicted m/z of 315.0863. In negative ion mode, a deprotonated molecule [M-H]⁻ with a predicted m/z of 313.0718 is expected.

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and obtain structural information. Common fragmentation patterns for flavonoids include the retro-Diels-Alder (rDA) reaction, which cleaves the C-ring, and losses of small neutral molecules like CO, H₂O, and CH₃ from methoxy groups. The fragmentation pattern of this compound will be specific to its substitution pattern and can be used for its unambiguous identification.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 315.0863 |

| [M+Na]⁺ | 337.0683 |

| [M-H]⁻ | 313.0718 |

Experimental Protocol: LC-MS/MS Analysis of this compound

1. Instrumentation and Materials:

-

LC-MS/MS system equipped with an ESI source and a tandem mass analyzer (e.g., Q-TOF or ion trap).

-

HPLC conditions as described in the HPLC section.

-

This compound reference standard.

2. MS Parameters (General Guidance):

-

Ionization Mode: ESI, positive and negative.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 100 - 150 °C.

-

Desolvation Gas (N₂) Flow: 600 - 800 L/hr.

-

Desolvation Temperature: 300 - 400 °C.

-

Collision Gas: Argon.

-

Collision Energy: Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

3. Procedure:

-

Infuse a solution of the purified this compound reference standard directly into the mass spectrometer to optimize the MS parameters for the parent ion.

-

Perform MS/MS on the parent ion to obtain the fragmentation pattern.

-

Analyze the sample using the established LC-MS/MS method.

-

Confirm the presence of this compound by matching the retention time, the m/z of the parent ion, and the fragmentation pattern with that of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR are essential for assigning the chemical structure.

Application Notes

¹H NMR provides information about the number and types of protons in the molecule and their connectivity. The chemical shifts, coupling constants, and integration of the signals are used to piece together the structure. For this compound, characteristic signals for aromatic protons, methoxy groups, and hydroxyl groups are expected.

Experimental Protocol: NMR Analysis of this compound

1. Instrumentation and Materials:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

NMR tubes.

-

Deuterated solvents (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d).

-

Purified this compound sample (typically > 5 mg for comprehensive 1D and 2D NMR).

2. Procedure:

-

Dissolve the purified this compound in a suitable deuterated solvent.

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Acquire 2D NMR spectra, including COSY, HSQC, and HMBC.

-

Process the spectra using appropriate software.

-

Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state.

Application Notes

To perform X-ray crystallography, a single crystal of this compound of suitable size and quality is required. The process involves growing a crystal, mounting it on a diffractometer, and collecting diffraction data. The data is then processed to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and stereochemistry. To date, no public crystal structure of this compound is available. However, crystal structures of related flavonoids have been reported and can provide insights into the expected molecular geometry and packing.

Experimental Workflows and Logical Relationships

References

Skullcapflavone I in Enzyme Inhibition and Cellular Signaling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skullcapflavone I is a flavonoid compound isolated from plants of the Scutellaria genus. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects. While detailed kinetic studies on the direct inhibition of purified enzymes by this compound are not extensively available in the public domain, a growing body of evidence demonstrates its potent inhibitory effects on key cellular signaling pathways implicated in various diseases.

These application notes provide an overview of the known inhibitory activities of this compound on critical signaling cascades and offer detailed protocols for researchers to investigate and quantify these effects in a laboratory setting.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating the activity of several crucial intracellular signaling pathways, primarily the JAK/STAT and NF-κB pathways. These pathways are central regulators of inflammation, immune responses, cell proliferation, and survival.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Dysregulation of this pathway is a hallmark of various cancers and inflammatory disorders. This compound has been reported to inhibit the JAK/STAT pathway, thereby interfering with the downstream signaling events that promote pathological cellular responses.

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. It is activated by a variety of stimuli, including inflammatory cytokines, leading to the transcription of genes involved in inflammation, immunity, and cell survival. This compound has been demonstrated to suppress the activation of the NF-κB pathway, contributing to its anti-inflammatory properties.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Quantitative Data on Cellular Inhibition

While direct enzyme inhibition data is limited, the inhibitory effects of this compound on cellular processes have been quantified. The following table summarizes representative data from cell-based assays.

| Cell Line | Assay Type | Measured Effect | IC50 Value | Reference |

| Pancreatic Cancer Cells (Panc-1) | Cell Viability Assay (CCK-8) | Inhibition of cell proliferation | Data not quantified as a specific IC50 in the primary source, but significant reduction in viability observed. | [1] |

| Colorectal Cancer Cells (HCT116) | Cell Proliferation Assay | Suppression of cell proliferation | Data not quantified as a specific IC50 in the primary source, but significant suppression observed. |

Experimental Protocols

The following protocols provide detailed methodologies for investigating the inhibitory effects of this compound on the JAK/STAT and NF-κB signaling pathways in cultured cells.

Protocol 1: Western Blot Analysis of JAK/STAT and NF-κB Pathway Activation

Objective: To determine the effect of this compound on the phosphorylation of key proteins in the JAK/STAT (e.g., STAT3) and NF-κB (e.g., p65) pathways.

Materials:

-

This compound (dissolved in DMSO)

-

Cell culture medium and supplements

-

Appropriate cell line (e.g., Panc-1, HCT116, or other relevant cell line)

-

Cytokine for stimulation (e.g., IL-6 for JAK/STAT, TNF-α for NF-κB)

-

Phosphate Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-p65, anti-total-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6 or 10 ng/mL TNF-α) for a predetermined time (e.g., 15-30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Protocol 2: NF-κB Reporter Gene Assay

Objective: To measure the effect of this compound on the transcriptional activity of NF-κB.

Materials:

-

This compound (dissolved in DMSO)

-

Cell line stably or transiently transfected with an NF-κB reporter plasmid (e.g., containing luciferase or β-galactosidase gene under the control of an NF-κB response element).

-

TNF-α for stimulation.

-

Luciferase assay reagent or β-galactosidase assay reagent.

-

Luminometer or spectrophotometer.

Procedure:

-

Cell Culture and Treatment:

-

Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

-

-

Cell Lysis and Reporter Assay:

-

Wash the cells with PBS.

-

Lyse the cells according to the reporter assay kit manufacturer's instructions.

-

Measure the luciferase activity (luminescence) or β-galactosidase activity (absorbance).

-

-

Data Analysis:

-

Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control plasmid).

-

Calculate the percentage of inhibition of NF-κB activity at each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound's inhibitory effects.

References

Enhancing the Bioavailability of Skullcapflavone I: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skullcapflavone I, a flavonoid isolated from the root of Scutellaria baicalensis Georgi, has demonstrated significant therapeutic potential in preclinical studies, including cardioprotective and anticancer activities. However, its clinical translation is hampered by poor aqueous solubility and low oral bioavailability. This document provides detailed application notes and experimental protocols for various drug delivery systems designed to overcome these limitations. The following sections outline methodologies for preparing and characterizing solid dispersions, liposomal formulations, nanoemulsions, and cyclodextrin inclusion complexes of flavonoids structurally related to this compound, providing a strong starting point for the formulation of this compound itself.

Data Presentation: Comparative Analysis of Formulation Strategies

The following tables summarize quantitative data from studies on flavonoids found in Scutellaria baicalensis, such as baicalin and baicalein, which are structurally similar to this compound. This data provides a comparative overview of the effectiveness of different delivery systems in improving key biopharmaceutical parameters.

Table 1: Formulation Characteristics of Flavonoid Delivery Systems

| Delivery System | Flavonoid | Carrier/Lipid | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| Solid Dispersion | Baicalin | Mesoporous Carbon | N/A | N/A | 16.7% (1:6 ratio) | [1][2] |

| Solid Dispersion | Baicalin | Polyvinylpyrrolidone | N/A | N/A | N/A | [3] |

| Liposomes | Baicalin | Phospholipon® 90H | 373 ± 15.5 | 82.7 ± 0.59 | N/A | [4] |

| Nanoemulsion (SMEDDS) | Baicalein | Various oils/surfactants | 27.54 ± 9.59 | N/A | N/A | [5] |

| Cyclodextrin Complex | Baicalein | Hydroxypropyl-β-CD | N/A | N/A | N/A | [6] |

| Cyclodextrin Complex | Baicalin | γ-Cyclodextrin | N/A | N/A | N/A | [7][8] |

Table 2: Pharmacokinetic Parameters of Flavonoid Formulations in Animal Models

| Delivery System | Flavonoid | Animal Model | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |

| Solid Dispersion | Baicalin | Rats | Higher than pure drug | Shorter than pure drug | 1.83-fold increase | 183 | [1][2] |

| Solid Dispersion | Baicalin | Beagle Dogs | 0.127 ± 0.011 | N/A | 1.08 ± 0.34 | 338.2 ± 93.2 | [3] |

| Liposomes | Baicalin | Rats | 2.82-fold increase | N/A | 3-fold increase | 300 | [4] |

| Nanoemulsion (SMEDDS) | Baicalein | N/A | N/A | N/A | N/A | ~200.7 | [5] |

| Cyclodextrin Complex | Baicalein | Rats | Higher than free drug | Earlier than free drug | N/A | 165 | [6] |

Experimental Protocols

Solid Dispersion of this compound by Solvent Evaporation

This protocol is adapted from studies on baicalin solid dispersions.[1][2]

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate and oral bioavailability.

Materials:

-

This compound

-

Mesoporous Carbon Nanopowder (MCN) or Polyvinylpyrrolidone (PVP)

-

Ethanol (or other suitable organic solvent)

-

Deionized water

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Accurately weigh this compound and the carrier (MCN or PVP) in a predetermined ratio (e.g., 1:6).

-

Dissolve the this compound in a minimal amount of ethanol.

-

Disperse the carrier in the drug solution with continuous stirring.

-

The solvent is then evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60°C) until a solid mass is formed.

-

The resulting solid dispersion is further dried in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

-

The dried solid dispersion is then pulverized and sieved to obtain a uniform particle size.

Characterization:

-

Dissolution Studies: Perform in vitro dissolution testing in various media (e.g., simulated gastric and intestinal fluids) and compare the dissolution profile to that of pure this compound.

-

Solid-State Characterization: Use techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Scanning Electron Microscopy (SEM) to characterize the physical state of this compound within the dispersion (amorphous vs. crystalline).

-

In Vivo Pharmacokinetic Studies: Administer the solid dispersion and pure this compound to animal models (e.g., rats, beagle dogs) and collect plasma samples at various time points to determine and compare pharmacokinetic parameters (Cmax, Tmax, AUC).

Liposomal Formulation of this compound

This protocol is based on the preparation of baicalin-loaded liposomes.[4]

Objective: To encapsulate this compound in liposomes to improve its solubility and oral absorption.

Materials:

-

This compound

-

Phospholipon® 90H (or other suitable phospholipid)

-

Cholesterol

-

Tween® 80

-

Citric acid

-

Deionized water

-

Probe sonicator or high-pressure homogenizer

Procedure:

-

Dissolve Phospholipon® 90H and cholesterol in a suitable organic solvent (e.g., chloroform:methanol mixture).

-

Add this compound to the lipid solution.

-

The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Hydrate the lipid film with an aqueous solution of Tween® 80 and citric acid by gentle rotation.

-

The resulting multilamellar vesicles are then sonicated using a probe sonicator or subjected to high-pressure homogenization to reduce the particle size and form small unilamellar vesicles.

-

The liposomal suspension is then purified to remove any unencapsulated drug, for example, by dialysis or size exclusion chromatography.

Characterization:

-

Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

-

Encapsulation Efficiency: Quantify the amount of this compound encapsulated within the liposomes using a suitable analytical method (e.g., HPLC) after separating the unencapsulated drug.

-

In Vitro Drug Release: Evaluate the release profile of this compound from the liposomes in simulated physiological conditions.

-

In Vivo Studies: Conduct pharmacokinetic and biodistribution studies in animal models to assess the in vivo performance of the liposomal formulation.

This compound Nanoemulsion (Self-Nanoemulsifying Drug Delivery System - SNEDDS)

This protocol is adapted from studies on baicalein SMEDDS.[5]

Objective: To formulate this compound in a SNEDDS to enhance its solubilization and oral bioavailability.

Materials:

-

This compound

-

Oil phase (e.g., Labrafil® M 1944 CS, Capryol® 90)

-

Surfactant (e.g., Cremophor® EL, Tween® 80)

-

Co-surfactant (e.g., Transcutol® P, PEG 400)

Procedure:

-

Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

-

Construction of Pseudo-Ternary Phase Diagrams: Titrate mixtures of the selected oil, surfactant, and co-surfactant with water to identify the nanoemulsion region.

-

Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant in the optimized ratio and mix them to form a homogenous isotropic mixture. Dissolve the predetermined amount of this compound in this mixture with gentle stirring and heating if necessary.

-

The resulting formulation is a pre-concentrate (SNEDDS) that should form a nanoemulsion upon gentle agitation in an aqueous medium.

Characterization:

-

Droplet Size and Zeta Potential: Dilute the SNEDDS formulation in water and measure the droplet size and zeta potential of the resulting nanoemulsion using DLS.

-

In Vitro Dissolution and Drug Release: Assess the dissolution and release of this compound from the SNEDDS in simulated gastrointestinal fluids.

-

In Vivo Pharmacokinetic Evaluation: Administer the SNEDDS formulation to animal models and compare the pharmacokinetic profile to that of a this compound suspension.

This compound-Cyclodextrin Inclusion Complex

This protocol is based on the preparation of baicalein-cyclodextrin complexes.[6]

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility and dissolution.

Materials:

-

This compound

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

-

Deionized water

-

Freeze-dryer

Procedure:

-

Dissolve HP-β-CD in deionized water with stirring.

-

Add this compound to the cyclodextrin solution in a specific molar ratio (e.g., 1:1 or 1:2).

-

Stir the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for complex formation.

-

The resulting solution is then freeze-dried to obtain a solid powder of the inclusion complex.

Characterization:

-

Phase Solubility Studies: Determine the effect of increasing concentrations of cyclodextrin on the solubility of this compound to ascertain the stoichiometry of the complex.

-

Solid-State Analysis: Characterize the formation of the inclusion complex using DSC, XRPD, and Fourier-Transform Infrared (FTIR) spectroscopy.

-

Dissolution Rate Studies: Compare the dissolution rate of the inclusion complex with that of pure this compound and a physical mixture of the two.

-

In Vivo Bioavailability Studies: Evaluate the oral bioavailability of the inclusion complex in an appropriate animal model.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Formulation Development

Caption: Workflow for developing and evaluating this compound delivery systems.

Signaling Pathway Modulated by this compound

This compound has been shown to exert its biological effects, in part, through the modulation of the MEK/ERK signaling pathway.[1][3] This pathway is a critical regulator of cell proliferation, survival, and differentiation.

Caption: Inhibition of the MEK/ERK signaling pathway by this compound.

References

- 1. phcog.com [phcog.com]

- 2. phcog.com [phcog.com]

- 3. Dissolution and pharmacokinetics of baicalin-polyvinylpyrrolidone coprecipitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation, pharmacokinetics and biodistribution of baicalin-loaded liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation, characterization and in vivo evaluation of formulation of baicalein with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physicochemical Profiling of Baicalin Along with the Development and Characterization of Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physicochemical Profiling of Baicalin Along with the Development and Characterization of Cyclodextrin Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Skullcapflavone I Stability and Degradation Analysis

Welcome to the technical support center for Skullcapflavone I. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to support your stability testing and degradation analysis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of this compound?

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. Based on general guidelines for small molecules and flavonoids, the following conditions are recommended:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Alkaline Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 105°C for 48 hours.

-

Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Q2: I am observing rapid degradation of this compound under alkaline conditions. Is this expected?

Yes, flavonoids like this compound, which possess phenolic hydroxyl groups, are often susceptible to rapid degradation in alkaline environments. The phenolate anion is more susceptible to oxidation. It is advisable to use milder alkaline conditions (e.g., 0.01 M NaOH) or shorter exposure times to control the extent of degradation.

Q3: My photostability results show significant degradation and a change in color of the sample. What could be the reason?

Flavonoids are known to be light-sensitive. The chromophoric system of the flavone backbone can absorb UV and visible light, leading to photochemical degradation. The color change is likely due to the formation of colored degradants. Ensure that your experimental setup adheres to ICH Q1B guidelines for photostability testing and consider analyzing the degradation products to understand the pathway.

Q4: What is the most suitable analytical technique for this compound stability testing?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. An RP-HPLC method, often with a C18 column, can effectively separate this compound from its degradation products. UV detection is suitable due to the chromophoric nature of the molecule. Mass spectrometry (LC-MS) can be invaluable for identifying the structure of the degradation products.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Poor peak shape or tailing in HPLC analysis. | Inappropriate mobile phase pH. | Flavonoids have acidic protons. Adjust the mobile phase pH with an acid modifier like formic acid or phosphoric acid to suppress ionization and improve peak shape. |

| Co-elution of degradation products with the main peak. | Insufficient chromatographic resolution. | Optimize the HPLC method by adjusting the gradient profile, changing the organic modifier (e.g., from acetonitrile to methanol), or trying a different column chemistry (e.g., phenyl-hexyl). |

| Inconsistent results in thermal degradation studies. | Non-uniform heating or presence of moisture. | Use a calibrated oven with uniform heat distribution. Ensure the sample is completely dry before initiating the study to avoid hydrolytic degradation. |

| Low recovery of this compound from spiked samples. | Adsorption of the analyte to container surfaces. | Use silanized glassware or polypropylene containers to minimize adsorption, especially when working with low concentrations. |

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation behavior of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

-

Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation: Place approximately 10 mg of solid this compound in a calibrated oven at 105°C for 48 hours. Dissolve the sample in the mobile phase for analysis.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms with that of an unstressed sample.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

-

Chromatographic Conditions (Initial):

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with 30% B, increase to 80% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 270 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation: Prepare a mixture of the stressed samples from the forced degradation study.

-

Method Optimization: Inject the mixture and evaluate the separation. Adjust the gradient, mobile phase composition, and other parameters as needed to achieve adequate resolution between all peaks.

-

Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | % Degradation | Number of Degradants | Appearance of Solution |

| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | Colorless |

| 0.1 M NaOH, RT, 4h | 45.8% | 4 | Yellowish-brown |

| 3% H₂O₂, RT, 24h | 22.5% | 3 | Pale yellow |

| Thermal, 105°C, 48h | 8.1% | 1 | No change |

| Photostability | 35.6% | 3 | Yellow |

Visualizations

Technical Support Center: Chemical Synthesis of Skullcapflavone I

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Skullcapflavone I (5,2'-dihydroxy-7,8-dimethoxyflavone).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main challenges in the synthesis of this compound stem from its polysubstituted aromatic rings. Key difficulties include:

-

Regioselectivity: Controlling the selective reaction of functional groups on the A and B rings, which both contain multiple substituents.

-

Protecting Group Strategy: The need for a robust protecting group strategy to mask reactive hydroxyl groups during various synthetic steps.[1] The choice of protecting groups is critical to prevent unwanted side reactions.

-

Low Yields: Potential for low yields in key steps such as condensation, cyclization, and demethylation.

-

Purification: The presence of closely related isomers and byproducts can complicate the purification of the final compound.

Q2: Which synthetic routes are commonly employed for the synthesis of flavones like this compound?